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Hydrophobic tag-36

Targeted protein degradation HaloTag fusion Chemical biology

Hydrophobic tag-36 (HyT36; CAS 1323151-45-6) is a low-molecular-weight (442.07 Da) chloroalkane-functionalized adamantane derivative that covalently binds to HaloTag-fused proteins, inducing misfolding and subsequent degradation via the cellular proteostasis machinery. Identified from a library of approximately 40 synthetic hydrophobic tags (HyTs) through iterative screening against highly stabilized HaloTag7 fusion proteins, HyT36 features a critical α-methyl substituent adjacent to the amide carbonyl that distinguishes it from earlier-generation tags.

Molecular Formula C25H44ClNO3
Molecular Weight 442.1 g/mol
Cat. No. B14850295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrophobic tag-36
Molecular FormulaC25H44ClNO3
Molecular Weight442.1 g/mol
Structural Identifiers
SMILESCC(CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCOCCOCCCCCCCl
InChIInChI=1S/C25H44ClNO3/c1-20(6-7-25-17-21-14-22(18-25)16-23(15-21)19-25)24(28)27-9-11-30-13-12-29-10-5-3-2-4-8-26/h20-23H,2-19H2,1H3,(H,27,28)
InChIKeyFRQCQVUXVOJKTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrophobic Tag-36 (HyT36): A Validated Adamantane-Based Small-Molecule Degrader for HaloTag Fusion Proteins and Pseudokinase Her3


Hydrophobic tag-36 (HyT36; CAS 1323151-45-6) is a low-molecular-weight (442.07 Da) chloroalkane-functionalized adamantane derivative that covalently binds to HaloTag-fused proteins, inducing misfolding and subsequent degradation via the cellular proteostasis machinery [1]. Identified from a library of approximately 40 synthetic hydrophobic tags (HyTs) through iterative screening against highly stabilized HaloTag7 fusion proteins, HyT36 features a critical α-methyl substituent adjacent to the amide carbonyl that distinguishes it from earlier-generation tags [1]. Its demonstrated degradation targets include HaloTag2/7 fusion proteins, the pseudokinase Her3, and chimeric constructs incorporating Plk1-targeting ligands [1][2].

Why Hydrophobic Tag-36 Cannot Be Substituted by HyT13, HaloPROTAC3, or Other In-Class Degraders


Hydrophobic tag-based degraders are not functionally interchangeable due to compound-specific structural features that govern target protein engagement, destabilization magnitude, and degradation mechanism. HyT36's α-methyl substituent critically enhances hydrophobic surface exposure upon covalent attachment to HaloTag, yielding substantially greater thermal destabilization and degradation depth than the earlier-generation HyT13 [1]. Unlike heterobifunctional PROTACs such as HaloPROTAC3—which require recruitment of the VHL E3 ligase and operate via distinct ubiquitin-proteasome pathway engagement kinetics—HyT36 induces degradation through direct protein misfolding and chaperone-mediated quality-control recognition, providing a mechanistically orthogonal tool for chemical biology studies [2][3]. The availability of the structurally defined, chloroalkane-lacking inactive control HyT36(-Cl) further mandates use of the authentic active compound for interpretable experimental designs [4].

Hydrophobic Tag-36 Quantitative Differentiation Evidence: Head-to-Head Comparisons and Class-Level Benchmarks


HyT36 Achieves 2.2-Fold Greater Degradation of Stabilized HaloTag7 Fusion Protein Versus HyT13

In a direct head-to-head comparison, HyT36 (10 µM, 24 h) reduced GFP-HaloTag7 protein levels by approximately 65%, whereas HyT13 at identical concentration and duration achieved only approximately 30% reduction in HEK293 cells [1]. HaloTag7 is the engineered, highly stabilized dehalogenase variant resistant to degradation by earlier HyTs; HyT36 was specifically identified through library screening to overcome this resistance [1]. The differential is attributable to the α-methyl substituent on HyT36, which is absent in HyT13 [1].

Targeted protein degradation HaloTag fusion Chemical biology

HyT36 Destabilizes HaloTag7 by ΔTm of -3.1°C, a 3.1-Fold Greater Thermal Shift Than HyT13

In thermal shift assays using purified HaloTag7 protein, HyT36 (10 µM) reduced the melting temperature (Tm) from 57.4 ± 0.4°C (vehicle) to 54.3 ± 0.2°C, representing a ΔTm of -3.1°C [1]. Under identical conditions, HyT13 reduced Tm by only -1.0°C (from 57.4 ± 0.4°C to 56.4 ± 0.1°C) [1]. The larger Tm depression induced by HyT36 indicates greater direct protein-destabilizing capacity, consistent with its superior degradation efficacy [1].

Protein thermal stability Differential scanning fluorimetry Hydrophobic tagging

HyT36-Based Chimera (Poloxin-2HT+) Degrades Plk1 With 2-Fold Greater Potency Than HyT13-Based Chimera (Poloxin-2HT)

When conjugated to the Plk1 polo-box domain (PBD) inhibitor Poloxin-2, the HyT36-containing chimera (Poloxin-2HT+, compound 2) degraded Plk1 with an apparent IC50 of 20.3 ± 3.9 µM in HeLa cells, whereas the HyT13-containing chimera (Poloxin-2HT, compound 1) exhibited an apparent IC50 of 39.4 ± 2.5 µM [1]. At 50 µM, Poloxin-2HT+ degraded approximately 85% of Plk1 compared to approximately 60% for Poloxin-2HT after 24 h [1]. Cell viability reduction (IC50 9.2 ± 0.9 µM vs. 14.0 ± 0.6 µM) and apoptosis induction were also more potent with the HyT36-based chimera, with only 20 µM required for near-complete apoptosis versus 30 µM for the HyT13 counterpart [1].

Polo-like kinase 1 Chimeric degrader Cancer cell biology

HyT36 Enables Non-Apoptotic, Conditional ER Stress Induction—Unachievable With Traditional Pharmacological ER Stressors

When an ER-localized HaloTag (ERHT) construct is expressed in cells, HyT36 treatment (10 µM) induces acute, resolvable ER stress with transient UPR activation but without triggering apoptosis [1]. In contrast, traditional ER stress-inducing agents such as thapsigargin (500 nM) and tunicamycin (5 µg/mL) are inherently pro-apoptotic, confounding long-term cellular response studies [1]. Transcriptome analysis of late-stage UPR responses uniquely enabled by HyT36 revealed a previously unrecognized link between UPR activity and estrogen signaling [1].

Endoplasmic reticulum stress Unfolded protein response Organelle-specific degradation

HyT36 Offers a 37% Lower Molecular Weight Than Representative PROTAC Degraders, Favoring Cell Permeability

With a molecular weight of 442.07 Da (C25H44ClNO3), HyT36 is substantially smaller than heterobifunctional PROTAC degraders, which typically exceed 700 Da [1]. For comparison, HaloPROTAC3—a VHL-recruiting PROTAC targeting the same HaloTag7 system—has a molecular weight of approximately 1,040 Da [2]. Hydrophobic tags as a class are noted to possess lower molecular weight, reduced hydrogen bond donor/acceptor counts, lower polar surface area, and consequently improved cell permeability and pharmacokinetic properties relative to PROTACs [1].

Drug-likeness Molecular weight Cell permeability

HyT36 Degrades HaloTag2 Fusion Proteins at Low Nanomolar Concentrations With a Structurally Defined Inactive Control

In HEK293 Flp-In cells expressing HA-EGFP-HaloTag2, HyT36 at 50 nM (24 h) measurably reduced EGFP-HaloTag2 protein levels, demonstrating potency extending to low nanomolar concentrations [1]. An accompanying inactive control compound, HyT36(-Cl) (Deschloro-HyT36), lacks the chloroalkane reactive group essential for covalent HaloTag attachment and consequently exhibits no degradation activity at equimolar concentrations, providing a matched negative control for experimental validation [2]. At 1 µM, HyT36 also decreased HA-HaloTag2-HRasG12V expression in NIH-3T3 cells over 4 days [1]. By comparison, HaloPROTAC3 achieves a DC50 of 19 nM against GFP-HaloTag7 but operates via VHL E3 ligase recruitment rather than direct hydrophobic destabilization, representing a mechanistically distinct degradation modality [3].

Dose-response Inactive control HaloTag2

Hydrophobic Tag-36: Evidence-Backed Application Scenarios for Targeted Protein Degradation Research


Conditional Degradation of Stabilized HaloTag7 Fusion Proteins in Mammalian Cells

HyT36 is the hydrophobic tag of choice when the target protein is fused to HaloTag7—the engineered, highly stabilized dehalogenase variant. Whereas HyT13 (10 µM) achieves only ~30% degradation of GFP-HaloTag7, HyT36 at the same concentration yields ~65% degradation in HEK293 cells [1]. This differential is critical for experiments requiring deep, reproducible knockdown of long-lived fusion proteins. Users should co-procure HyT36(-Cl) as the matched inactive control to verify that observed phenotypes arise specifically from HaloTag7-fused protein degradation rather than off-target effects.

Construction of Chimeric Bifunctional Degraders for Oncology Target Validation

For research programs developing hydrophobically-tagged chimeric degraders against cancer targets, HyT36 serves as the validated hydrophobic warhead. When conjugated to the Plk1 PBD inhibitor Poloxin-2, the HyT36-based chimera (Poloxin-2HT+) degrades Plk1 with ~2-fold greater potency (IC50 20.3 vs. 39.4 µM) and induces apoptosis at lower concentrations (20 µM vs. 30 µM) than the HyT13-based equivalent [2]. This performance advantage has been experimentally confirmed in HeLa cells and provides a quantitative basis for selecting HyT36 as the hydrophobic tag component in novel degrader design [2].

Organelle-Specific Protein Destabilization for Non-Apoptotic ER Stress Studies

HyT36 enables conditional, subcellularly-resolved protein quality-control investigations that are inaccessible with traditional pharmacological ER stressors. When used with an ER-localized HaloTag (ERHT) construct, HyT36 (10 µM) induces acute, resolvable ER stress with transient UPR activation but without triggering apoptosis [3]. This contrasts with thapsigargin and tunicamycin, which are constitutively pro-apoptotic and confound long-term cellular response analysis [3]. This application is uniquely enabled by HyT36's mechanism of inducing protein misfolding in a spatially restricted manner, making it suitable for transcriptomic and proteomic dissection of organelle-specific stress signaling pathways [3].

Bidirectional Protein-Level Control Using the HyT/HALTS System for Drug Target Validation

HyT36 is a core component of the HyT/HALTS bidirectional system that enables both degradation and stabilization of HaloTag2 fusion proteins in a temporal and dose-dependent manner [4]. HyT36 degrades HaloTag2 fusion proteins at concentrations as low as 50 nM, while the stabilizer HALTS1 increases fusion protein levels up to 4-fold [4]. This system allows researchers to validate whether a putative drug target is critical for disease progression by modulating its abundance in both directions using small molecules, providing more rigorous evidence than knockdown alone [4].

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